Cas no 2228839-52-7 (4-(2-amino-3,3-difluoropropyl)-2-fluorophenol)

4-(2-amino-3,3-difluoropropyl)-2-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 4-(2-amino-3,3-difluoropropyl)-2-fluorophenol
- 2228839-52-7
- EN300-1942425
-
- インチ: 1S/C9H10F3NO/c10-6-3-5(1-2-8(6)14)4-7(13)9(11)12/h1-3,7,9,14H,4,13H2
- InChIKey: GFGDREVHTIVWSO-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=CC(=C(C=1)F)O)N)F
計算された属性
- せいみつぶんしりょう: 205.07144843g/mol
- どういたいしつりょう: 205.07144843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 46.2Ų
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942425-0.1g |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol |
2228839-52-7 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1942425-1.0g |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol |
2228839-52-7 | 1g |
$1557.0 | 2023-06-03 | ||
Enamine | EN300-1942425-2.5g |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol |
2228839-52-7 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1942425-1g |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol |
2228839-52-7 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1942425-0.05g |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol |
2228839-52-7 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1942425-10.0g |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol |
2228839-52-7 | 10g |
$6697.0 | 2023-06-03 | ||
Enamine | EN300-1942425-0.5g |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol |
2228839-52-7 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1942425-0.25g |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol |
2228839-52-7 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1942425-5.0g |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol |
2228839-52-7 | 5g |
$4517.0 | 2023-06-03 | ||
Enamine | EN300-1942425-5g |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol |
2228839-52-7 | 5g |
$4517.0 | 2023-09-17 |
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
4-(2-amino-3,3-difluoropropyl)-2-fluorophenolに関する追加情報
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol: A Comprehensive Overview
4-(2-amino-3,3-difluoropropyl)-2-fluorophenol, also known by its CAS number CAS No. 2228839-52-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenol group substituted with a fluorine atom at the 2-position and a 2-amino-3,3-difluoropropyl group at the 4-position. The presence of multiple fluorine atoms in the molecule contributes to its distinct chemical properties and potential applications in drug design and material science.
The synthesis of 4-(2-amino-3,3-difluoropropyl)-2-fluorophenol involves a series of carefully designed organic reactions. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. Recent studies have focused on the use of fluorination techniques, such as electrophilic fluorination, to introduce the fluorine atoms at specific positions in the molecule. These advancements have not only improved the efficiency of synthesis but also opened new avenues for exploring similar compounds with diverse substituents.
The chemical properties of CAS No. 2228839-52-7 are heavily influenced by its structure. The phenolic group imparts acidic properties, while the amino and difluoro groups contribute to hydrogen bonding capabilities and electronic effects. These characteristics make the compound suitable for applications in pharmaceuticals, where modulating biological activity through chemical structure is crucial. For instance, recent research has highlighted its potential as a lead compound in the development of novel antibiotics and anticancer agents.
In terms of biological activity, 4-(2-amino-3,3-difluoropropyl)-2-fluorophenol has shown promising results in vitro studies. Its ability to inhibit specific enzymes and interact with cellular pathways suggests its potential as a therapeutic agent. Moreover, the compound's fluorinated structure enhances its stability and bioavailability, making it an attractive candidate for drug development.
The application of CAS No. 2228839-52-7 extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in advanced materials such as semiconductors and sensors. Recent research has explored its role in enhancing the performance of organic electronics by modifying charge transport properties.
In conclusion, 4-(2-amino-3,3-difluoropropyl)-2-fluorophenol (CAS No. 2228839-52-7) is a versatile compound with diverse applications across multiple disciplines. Its chemical structure provides a foundation for innovative research and development in areas ranging from drug discovery to materials innovation. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge.
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